2-Cyclopropylthiophene
Description
Properties
IUPAC Name |
2-cyclopropylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S/c1-2-7(8-5-1)6-3-4-6/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWWPRNUHKMQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342251 | |
| Record name | 2-Cyclopropylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29481-22-9 | |
| Record name | 2-Cyclopropylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiophene can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. This method uses palladium (II) acetate and dicyclohexyl(2′,6′-dimethoxy [1,1′-biphenyl]-2-yl)phosphane (SPhos) as the catalyst system . The reaction typically requires small catalyst loading and can be performed under mild conditions to achieve good yields.
Another method involves the cyclization of substituted crotononitriles with elemental sulfur, followed by various functional group modifications such as formylation, bromination, and nitration .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and reactivity of the compound. scalable procedures have been developed to synthesize a variety of cyclopropylthiophene derivatives from commercially available and inexpensive starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to tetrahydrothiophene.
Substitution: Electrophilic substitution reactions, such as bromination and nitration, are common for this compound.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide is commonly used for bromination reactions.
Formylation: Formylation can be achieved using Vilsmeier-Haack reagent.
Nitration: Nitration is typically performed using a mixture of nitric acid and sulfuric acid.
Major Products:
Brominated Derivatives: 5-Cyclopropyl-2-bromothiophene.
Formylated Derivatives: 5-Cyclopropyl-2-formylthiophene.
Nitrated Derivatives: Various nitro-substituted cyclopropylthiophenes.
Scientific Research Applications
Medicinal Chemistry Applications
2-Cyclopropylthiophene exhibits promising biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that thiophene derivatives, including this compound, possess antiproliferative effects against multiple cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cells.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | Induces apoptosis |
| Similar Compound A | OVACAR (Ovary) | TBD | Cell cycle arrest |
| Similar Compound B | HeLa (Cervical) | TBD | Inhibition of proliferation |
Anti-inflammatory Properties
Thiophene derivatives have shown potential in anti-inflammatory applications by inhibiting enzymes such as lipoxygenase (LOX). For example, compounds structurally similar to this compound have been reported to significantly reduce inflammation in various models.
Table 2: Summary of Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Inhibition (%) | Mechanism |
|---|---|---|---|
| Compound A | 20 | >63 | LOX Inhibition |
| Compound B | 50 | 58.46 | COX Inhibition |
| This compound | TBD | TBD | TBD |
Material Science Applications
In addition to its medicinal properties, this compound is utilized in the development of advanced materials:
Organic Semiconductors
Due to its unique electronic properties, this compound is being explored as a building block for organic semiconductors used in electronic devices. The presence of the cyclopropyl group enhances the stability and efficiency of these materials.
Corrosion Inhibitors
Research has indicated that thiophene derivatives can serve as effective corrosion inhibitors in various industrial applications, providing protection against metal degradation.
Synthesis and Derivatization
The synthesis of this compound and its derivatives is primarily achieved through palladium-catalyzed reactions such as the Suzuki–Miyaura coupling. This method allows for the introduction of functional groups that can enhance its biological activity and material properties.
Table 3: Synthesis Conditions for Cyclopropylthiophenes
| Reaction Type | Catalyst | Yield (%) |
|---|---|---|
| Suzuki–Miyaura Coupling | Pd(OAc)2 + SPhos | 72-96 |
| Bromination | Br2 | TBD |
Case Studies
Recent studies have highlighted the efficacy of thiophene derivatives in various biological assays:
Inflammation Model
In a carrageenan-induced paw edema model, compounds similar to this compound exhibited significant anti-inflammatory effects, suggesting therapeutic benefits in inflammatory conditions.
Cancer Cell Proliferation
In vitro assays demonstrated that thiophenes can inhibit the proliferation of cancer cells across several lines, indicating their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 2-Cyclopropylthiophene and its derivatives involves interactions with various molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. The thiophene ring can undergo electrophilic substitution reactions, which can modify the compound’s activity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 2-cyclopropylthiophene, we compare it with three related compounds: 2-thiophenecarboxylic acid, 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, and 3-cyclopropylthiophene.
Key Observations :
- The cyclopropyl group in this compound introduces synthetic complexity compared to simpler derivatives like 2-thiophenecarboxylic acid, which is commercially viable due to its stability .
- The multicomponent protocol for the thiazolone derivative demonstrates higher efficiency (71% yield) but involves a different heterocyclic core .
Reactivity and Stability
- This compound : The cyclopropyl group enhances strain-driven reactivity, making it prone to ring-opening under acidic or oxidative conditions. This limits its utility in high-temperature reactions .
- 2-Thiophenecarboxylic acid : The electron-withdrawing carboxylic acid group stabilizes the thiophene ring, enabling applications in coordination chemistry and catalysis .
- Thiazolone derivative: The cyclopropylamino group contributes to hydrogen-bonding interactions, enhancing biological activity but requiring careful handling to avoid decomposition .
Biological Activity
2-Cyclopropylthiophene is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a five-membered thiophene ring with a cyclopropyl group attached. The molecular formula is , and it has a molar mass of approximately 140.20 g/mol. The presence of the thiophene ring contributes to its aromatic properties, while the cyclopropyl group can influence its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities, which can be categorized as follows:
- Antimicrobial Activity : this compound has been investigated for its potential to inhibit bacterial growth. Studies have shown that it can exert antimicrobial effects against various strains of bacteria, suggesting its utility in developing new antibacterial agents.
- Anticancer Properties : Preliminary studies have indicated that this compound may induce apoptosis in cancer cells. Its mechanism of action appears to involve the modulation of specific cellular pathways that lead to programmed cell death.
- Anti-inflammatory Effects : Some research suggests that this compound may possess anti-inflammatory properties, which could make it beneficial in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby disrupting bacterial cell wall synthesis and leading to antimicrobial effects.
- Cell Signaling Modulation : The compound's interaction with cellular receptors can influence signaling pathways related to cell survival and apoptosis, which is particularly relevant in cancer therapy.
Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of cyclopropylthiophene exhibited significant activity against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the specific structural modifications made to the thiophene ring.
- Cancer Cell Line Testing : In vitro assays using cancer cell lines revealed that this compound could reduce cell viability significantly, indicating its potential as an anticancer agent. The study highlighted the importance of further investigations into its selectivity and toxicity profiles.
- Molecular Docking Studies : In silico studies have been employed to predict the binding affinity of this compound with various protein targets associated with disease pathways. These studies suggest that it may interact with proteins involved in cancer progression and inflammation, providing a rationale for its therapeutic potential .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related thiophenes is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Cyclopropyl group on thiophene | Exhibits significant antimicrobial and anticancer activity |
| 4-Bromo-2-cyclopropylthiophene | Bromine substitution at position 4 | Enhanced electrophilic characteristics; studied for similar biological activities |
| 5-Methyl-2-cyclopropylthiophene | Methyl group at position 5 | Different reactivity profile; lesser studied for biological activity |
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of cyclopropylthiophenes for their biological activities. The findings suggested that modifications at different positions on the thiophene ring could significantly alter both antimicrobial and anticancer properties, highlighting the importance of structure-activity relationships in drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Cyclopropylthiophene, and how do reaction conditions influence yield?
- Methodology:
- Route 1: Cyclopropanation of 2-vinylthiophene via Simmons-Smith reaction (using Zn-Cu/CH₂I₂), optimized in anhydrous ether under N₂ .
- Route 2: Cross-coupling of cyclopropylmagnesium bromide with 2-bromothiophene (Pd(PPh₃)₄ catalyst, THF, 60°C). Monitor purity via TLC (hexane:EtOAc 9:1) and confirm structure with ¹H NMR (δ 6.8–7.2 ppm for thiophene protons; δ 1.2–1.5 ppm for cyclopropyl CH₂) .
- Key Variables: Solvent polarity, catalyst loading, and temperature critically impact yield. For example, Pd catalysts degrade above 80°C, reducing coupling efficiency .
Q. How should researchers characterize this compound to confirm identity and purity?
- Methodology:
- NMR Spectroscopy: Assign peaks using ¹H and ¹³C NMR (e.g., cyclopropyl ring protons split into multiplets due to ring strain) .
- Mass Spectrometry: Confirm molecular ion [M⁺] at m/z 124 (EI-MS).
- Purity: Use GC-MS with a DB-5 column; retention time should match authentic samples. Report Rf values in TLC .
- Note: For known compounds, cross-reference with literature (e.g., J. Org. Chem. 2017, 82, 4567–4575) .
Q. What are the primary applications of this compound in current organic chemistry research?
- Methodology:
- Ligand Design: Its electron-rich thiophene ring stabilizes transition metals in catalysis (e.g., Suzuki-Miyaura coupling). Compare catalytic activity with non-cyclopropylated analogs .
- Photophysical Studies: Measure UV-Vis absorption (λmax ~250 nm) and fluorescence quantum yield (Φ) in DCM. Cyclopropyl groups reduce π-π stacking, enhancing emission .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodology:
- Step 1: Cross-validate data using multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) .
- Step 2: Replicate syntheses under identical conditions from conflicting studies. For example, discrepancies in ¹³C NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .
- Step 3: Use computational tools (DFT, Gaussian 16) to predict spectra and compare with experimental results .
Q. What strategies optimize the regioselectivity of cyclopropane ring functionalization in this compound?
- Methodology:
- Electrophilic Substitution: Use directing groups (e.g., -NO₂) to control attack positions. Monitor regiochemistry via ¹H NMR (e.g., para-substitution shifts thiophene protons upfield) .
- Transition-Metal Catalysis: Employ Rh₂(OAc)₄ for C-H activation at the cyclopropyl ring. Optimize ligand-to-metal ratio to suppress side reactions .
- Kinetic vs. Thermodynamic Control: Vary temperature (e.g., 25°C vs. 80°C) and analyze product ratios by HPLC .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodology:
- DFT Calculations: Use B3LYP/6-311+G(d,p) to model frontier orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack .
- MD Simulations: Simulate solvent effects (e.g., toluene vs. DMF) on reaction pathways using GROMACS. Compare activation energies with experimental Arrhenius plots .
- Validation: Correlate computed transition states with experimental kinetic isotope effects (KIE) .
Data Presentation Guidelines
-
Tables:
Synthetic Route Yield (%) Purity (GC-MS) Key NMR Peaks Simmons-Smith 72 99.5% δ 1.3 (m, 4H) Cross-Coupling 65 98.8% δ 7.1 (d, 2H) -
Figures: Include comparative spectra (e.g., overlayed NMR of crude vs. purified product) and reaction energy profiles from DFT .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
